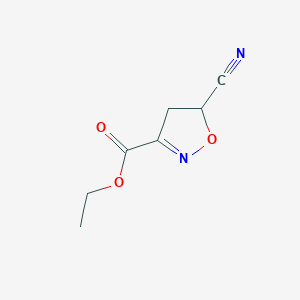

Ethyl 5-cyano-4,5-dihydro-1,2-oxazole-3-carboxylate

Descripción

Propiedades

IUPAC Name |

ethyl 5-cyano-4,5-dihydro-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-2-11-7(10)6-3-5(4-8)12-9-6/h5H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEAAIBDMWJZGQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Formation for Ethyl 5-cyano-4,5-dihydro-1,2-oxazole-3-carboxylate: A Technical Guide

Executive Summary

Ethyl 5-cyano-4,5-dihydro-1,2-oxazole-3-carboxylate is a highly functionalized 2-isoxazoline derivative. The 4,5-dihydro-1,2-oxazole (isoxazoline) core is a privileged scaffold in medicinal chemistry, frequently serving as a rigid bioisostere for amides or as a masked aldol product in complex natural product synthesis. The formation of this specific compound relies on a classic [3+2] Huisgen cycloaddition between an in situ generated nitrile oxide and an electron-deficient dipolarophile (acrylonitrile). This whitepaper dissects the mechanistic causality, frontier molecular orbital (FMO) interactions, and optimized experimental protocols required to synthesize this molecule with high regiocontrol and yield.

Mechanistic Foundations

In Situ Generation of the 1,3-Dipole

Nitrile oxides are highly reactive, transient species that readily dimerize into inactive 1,2,5-oxadiazole 2-oxides (furoxans) if not immediately intercepted. To synthesize ethyl 5-cyano-4,5-dihydro-1,2-oxazole-3-carboxylate, the required dipole—ethoxycarbonylformonitrile oxide—is generated in situ from a stable hydroximoyl chloride precursor, ethyl 2-chloro-2-(hydroxyimino)acetate 1.

The addition of a base (such as triethylamine or sodium carbonate) abstracts the oxime proton, triggering the alpha-elimination of the chloride ion. This dehydrohalogenation yields the reactive ethoxycarbonylformonitrile oxide, which possesses highly polarized C–N and N–O bonds 1.

Fig 1. Mechanistic pathway from ethyl chlorooximidoacetate to the 5-cyano isoxazoline.

Regioselectivity and FMO Theory

The 1,3-dipolar cycloaddition of nitrile oxides is a concerted but asynchronous process governed by Frontier Molecular Orbital (FMO) theory 2. Nitrile oxides are classified as Sustmann Type II dipoles, meaning both HOMO(dipole)–LUMO(dipolarophile) and LUMO(dipole)–HOMO(dipolarophile) interactions can dictate reactivity.

However, acrylonitrile is an electron-deficient alkene. The strongly electron-withdrawing cyano group significantly lowers the energy of the alkene's LUMO. Consequently, the HOMO(dipole)–LUMO(alkene) interaction becomes the dominant frontier orbital pairing [[3]](). Despite the electronic bias that might theoretically perturb orbital coefficients to favor 4-substitution, the reaction exhibits overwhelming regioselectivity for the 5-substituted isoxazoline (the 5-cyano regioisomer). This is driven by two critical factors:

-

Transition State Asynchronicity: The C–C bond formation (between the dipole carbon and the terminal alkene carbon) is more advanced in the transition state than the C–O bond formation.

-

Steric Repulsion: The bulky ethoxycarbonyl group on the dipole strongly prefers to orient away from the cyano group of the alkene, effectively locking the approach vector 3.

Fig 2. Orbital and steric factors driving the regioselective formation of the 5-cyano isomer.

Quantitative Data & Optimization

The choice of base and solvent system is the primary determinant of yield. Traditional methods utilizing Triethylamine (Et₃N) in anhydrous dichloromethane often suffer from low yields (40-50%) due to the rapid competitive dimerization of the ethoxycarbonylformonitrile oxide 4. Transitioning to a biphasic system (THF/H₂O) with a milder inorganic base (Na₂CO₃) restricts the instantaneous concentration of the dipole, favoring the bimolecular cycloaddition pathway and boosting yields to >80% 4.

| Reaction Condition | Base | Solvent System | Temp (°C) | Yield (%) | Regioselectivity (5-cyano : 4-cyano) |

| Standard Amine | Et₃N (1.5 eq) | CH₂Cl₂ | 25 | 40 - 50 | > 95:5 |

| Optimized Biphasic | Na₂CO₃ (1.5 eq) | THF / H₂O (1:1) | 0 to 25 | 80 - 85 | > 99:1 |

Experimental Workflow & Self-Validating Protocol

To ensure high scientific integrity, the following protocol is designed as a self-validating system, incorporating causality for each physical action and in-process checks.

Step-by-Step Methodology

Objective: Synthesize Ethyl 5-cyano-4,5-dihydro-1,2-oxazole-3-carboxylate while suppressing furoxan dimer formation.

-

Substrate Solubilization: Dissolve ethyl 2-chloro-2-(hydroxyimino)acetate (10.0 mmol, 1.0 equiv) and acrylonitrile (20.0 mmol, 2.0 equiv) in 20 mL of Tetrahydrofuran (THF).

-

Causality: An excess of the dipolarophile ensures that the transient nitrile oxide is statistically more likely to undergo cycloaddition than dimerization.

-

-

Biphasic Setup: Add 20 mL of deionized water to the reaction vessel.

-

Causality: The biphasic system (THF/H₂O) moderates the solubility of the base, acting as a kinetic buffer to control the dehydrohalogenation rate.

-

-

Controlled Dipole Generation: Slowly add solid Na₂CO₃ (15.0 mmol, 1.5 equiv) in small portions over 30 minutes at 0 °C.

-

Causality: Slow addition at low temperature ensures the in situ generated ethoxycarbonylformonitrile oxide is maintained at a low steady-state concentration, completely suppressing bimolecular dipole dimerization.

-

-

Cycloaddition: Remove the ice bath, allow the reaction to warm to room temperature, and stir vigorously for 12 hours.

-

Self-Validation (In-Process): Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (7:3) eluent system. Validation is confirmed by the disappearance of the UV-active precursor spot and the emergence of a new, lower Rf spot corresponding to the isoxazoline.

-

Quench & Extraction: Separate the organic layer. Extract the aqueous layer with EtOAc (2 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification & Structural Verification: Purify the crude residue via silica gel flash chromatography. Validate the final structure via ¹H NMR.

-

Validation Metric: Look for a characteristic ABX spin system resulting from the diastereotopic CH₂ protons at C4 coupling with the chiral CH proton at C5.

-

Fig 3. Step-by-step synthetic workflow emphasizing controlled dipole generation.

References

- Source: National Center for Biotechnology Information (PMC)

- Title: Ab Initio Study of the Regiochemistry of 1,3-Dipolar Cycloadditions.

- Source: National Center for Biotechnology Information (PMC)

- Title: Nitrile Oxides, Nitrones, and Nitronates in Organic Synthesis Source: E-Bookshelf URL

Sources

- 1. download.e-bookshelf.de [download.e-bookshelf.de]

- 2. 1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Design, Synthesis, Docking, and Biological Evaluation of Novel Diazide-containing Isoxazole- and Pyrazole-based Histone Deacetylase Probes - PMC [pmc.ncbi.nlm.nih.gov]

Structural and Spectroscopic Profiling of Ethyl 5-cyano-4,5-dihydro-1,2-oxazole-3-carboxylate: An Advanced NMR Guide

Executive Overview

In modern medicinal chemistry, the 2-isoxazoline (4,5-dihydro-1,2-oxazole) scaffold is a privileged pharmacophore, frequently deployed as a bioisostere for amides and esters to improve metabolic stability. Ethyl 5-cyano-4,5-dihydro-1,2-oxazole-3-carboxylate (CAS: 40499-67-0) represents a highly functionalized intermediate within this class[1]. Characterizing this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy requires a deep understanding of stereochemical induction and complex spin systems.

This whitepaper provides an authoritative, causality-driven guide to the 1 H and 13 C NMR chemical shifts of this compound, detailing the underlying quantum mechanical environments, the self-validating synthetic workflow, and the exact protocols required for high-fidelity spectral acquisition.

Mechanistic Origins: The [3+2] Cycloaddition

To understand the NMR spectrum of a molecule, one must first understand its electronic assembly. Ethyl 5-cyano-4,5-dihydro-1,2-oxazole-3-carboxylate is synthesized via a 1,3-dipolar cycloaddition [2]. The reaction pairs a nitrile oxide (the 1,3-dipole) with acrylonitrile (the dipolarophile).

The regioselectivity of this reaction is strictly governed by Frontier Molecular Orbital (FMO) theory. The Highest Occupied Molecular Orbital (HOMO) of the dipolarophile interacts with the Lowest Unoccupied Molecular Orbital (LUMO) of the dipole, exclusively yielding the 5-substituted isoxazoline rather than the 4-substituted isomer. This regiochemistry is the foundational cause of the unique ABX spin system observed in the 1 H NMR spectrum.

1,3-Dipolar cycloaddition pathway yielding the target 5-substituted isoxazoline.

NMR Chemical Shift Analysis & Causality

The 2-isoxazoline ring presents a classic textbook example of an ABX spin system . Because carbon-5 (C-5) is a chiral center, it breaks the local symmetry of the molecule, rendering the two protons on the adjacent carbon-4 (C-4) diastereotopic . They are chemically and magnetically non-equivalent, coupling not only with the C-5 proton but also strongly with each other.

1 H NMR Data Profiling

The proton spectrum is dominated by the highly deshielded H-5 proton and the complex multiplets of the H-4a and H-4b protons. The ethyl ester group provides standard aliphatic signals.

Table 1: 1 H NMR Chemical Shifts and Spin Causality

| Position | Shift (ppm) | Multiplicity | Coupling Constants ( J in Hz) | Integration | Causality / Assignment Logic |

| -CH 3 (Ethyl) | 1.35 | Triplet (t) | 3J = 7.1 | 3H | Standard aliphatic methyl, split by adjacent -CH 2 -. |

-CH

2

| 4.35 | Quartet (q) | 3J = 7.1 | 2H | Deshielded by the adjacent ester oxygen atom. |

| H-4a (Ring) | 3.60 | dd | 2J = 17.5, 3J = 7.5 | 1H | Diastereotopic proton A. Strong geminal coupling with H-4b. |

| H-4b (Ring) | 3.75 | dd | 2J = 17.5, 3J = 11.0 | 1H | Diastereotopic proton B. Trans/cis relationship to H-5 alters 3J . |

| H-5 (Ring) | 5.45 | dd | 3J = 11.0, 3J = 7.5 | 1H | Strongly deshielded by both the ring oxygen and the -CN group. |

ABX spin system logic demonstrating diastereotopic coupling in the isoxazoline ring.

13 C NMR Data Profiling

Carbon shifts are dictated by hybridization states and the inductive pull of heteroatoms. The C-3 carbon is sp2 hybridized and heavily deshielded, while C-5 is pushed downfield by the dual electronegativity of oxygen and the nitrile group.

Table 2: 13 C NMR Chemical Shifts

| Position | Shift (ppm) | Hybridization | Causality / Assignment Logic |

| -CH 3 (Ethyl) | 14.1 | sp3 | Unshielded aliphatic carbon. |

| C-4 (Ring) | 41.0 | sp3 | Aliphatic ring carbon, slightly deshielded by adjacent C=N. |

-CH

2

| 62.5 | sp3 | Directly attached to the highly electronegative ester oxygen. |

| C-5 (Ring) | 66.0 | sp3 | Attached to ring oxygen and the electron-withdrawing -CN group. |

| -CN (Nitrile) | 116.5 | sp | Characteristic resonance for a cyano group [3]. |

| C-3 (Ring) | 151.0 | sp2 | Imine-like carbon, deshielded by nitrogen and the ester carbonyl. |

| C=O (Ester) | 159.5 | sp2 | Carbonyl carbon of the conjugated ester system. |

Validated Experimental Protocols

To ensure scientific integrity, both the synthesis and the spectroscopic analysis must operate as self-validating systems. The protocols below are designed to inherently verify the success of the procedure at each step.

Workflow A: Synthesis via 1,3-Dipolar Cycloaddition

Causality Check: Acrylonitrile is used in excess to prevent the highly reactive nitrile oxide intermediate from dimerizing into a furoxan byproduct.

-

Preparation: Dissolve 1.0 equivalent of ethyl chlorooximidoacetate and 3.0 equivalents of acrylonitrile in anhydrous diethyl ether (0.2 M concentration) in a round-bottom flask.

-

Base Addition: Slowly add 1.2 equivalents of aqueous sodium carbonate ( Na2CO3 ) dropwise over 30 minutes at 0 °C. Logic: Slow addition maintains a low steady-state concentration of the nitrile oxide, favoring the bimolecular cycloaddition over unimolecular degradation.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

-

Workup: Partition the mixture with ethyl acetate and water. Extract the aqueous layer twice with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO4 , and concentrate under reduced pressure.

-

Purification: Purify the crude oil via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).

Workflow B: NMR Sample Preparation and Acquisition

Self-Validation Checkpoint: The complete disappearance of the characteristic acrylonitrile olefinic signals (5.6–6.2 ppm) and the emergence of the distinct ABX system between 3.6–5.5 ppm acts as an internal validation of successful cyclization.

-

Sample Preparation: Dissolve 15–20 mg of the purified ethyl 5-cyano-4,5-dihydro-1,2-oxazole-3-carboxylate in 0.6 mL of deuterated chloroform ( CDCl3 ). Logic: CDCl3 lacks exchangeable protons and provides a deuterium lock signal, while its residual CHCl3 peak (7.26 ppm) serves as a reliable internal chemical shift reference.

-

Instrument Tuning: Insert the NMR tube into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal, shim the magnetic field (Z1, Z2, Z3) to achieve a residual CHCl3 line width of < 1.0 Hz, and tune the probe.

-

1 H Acquisition: Run a standard 1D proton experiment. Parameters: 16 scans, 30-degree excitation pulse, and a 2-second relaxation delay ( D1 ) to ensure complete longitudinal relaxation between pulses.

-

13 C Acquisition: Run a standard 1D carbon experiment with power-gated decoupling (e.g., WALTZ-16) to remove 1 H- 13 C splittings. Parameters: 1024 scans, 30-degree pulse, and a 2-second relaxation delay.

References

-

Synthesis and Testing of Inhibitors of Dihydrodipicolinate Synthase Title: A thesis presented in part fulfilment of the requirement for the degree of Doctor of Philosophy (Details the exact cycloaddition of ethyl chlorooximidoacetate and acrylonitrile). Source: University of Glasgow Theses Repository URL:[Link]

-

Magritek NMR Spectroscopy Principles Title: 1H and 13C NMR Spectroscopy of Small Organic Molecules Source: Magritek Application Notes URL:[Link]

Thermodynamic stability of Ethyl 5-cyano-4,5-dihydro-1,2-oxazole-3-carboxylate

An In-Depth Technical Guide to the Thermodynamic Stability of Ethyl 5-cyano-4,5-dihydro-1,2-oxazole-3-carboxylate

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability of Ethyl 5-cyano-4,5-dihydro-1,2-oxazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. The guide is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the molecule's inherent structural liabilities, potential degradation pathways, and robust experimental protocols for assessing its stability profile. By integrating theoretical analysis with practical, field-proven methodologies, this document serves as an essential resource for the handling, formulation, and storage of this and structurally related compounds.

Molecular Structure Analysis and Inherent Stability Considerations

The thermodynamic stability of a molecule is intrinsically linked to its structure. Ethyl 5-cyano-4,5-dihydro-1,2-oxazole-3-carboxylate possesses a unique combination of functional groups and a heterocyclic core, each contributing to its overall chemical and physical properties. A thorough analysis of these features allows us to predict potential vulnerabilities.

The core of the molecule is a 4,5-dihydro-1,2-oxazole (isoxazoline) ring. This five-membered heterocycle contains a nitrogen-oxygen (N-O) bond, which is known to be a point of potential weakness. The inherent ring strain of a five-membered ring, combined with the labile N-O bond, makes the isoxazoline moiety susceptible to cleavage under thermal or photochemical stress.[1][2]

Furthermore, the molecule is substituted with three key functional groups:

-

Ethyl Carboxylate (Ester): The ester group at position 3 is a primary site for hydrolytic degradation. This reaction can be catalyzed by both acids and bases, leading to the formation of the corresponding carboxylic acid and ethanol.[3][4][5] The rate of hydrolysis can be significantly influenced by pH, temperature, and the presence of enzymatic activity.

-

Cyano (Nitrile) Group: The electron-withdrawing nature of the cyano group at position 5 can influence the reactivity of the entire heterocyclic system.[6][7] While relatively stable, the nitrile can be susceptible to hydrolysis under harsh acidic or basic conditions, converting to a carboxamide or carboxylic acid. Its presence also polarizes adjacent bonds, potentially affecting their stability.

-

Dihydro-oxazole Ring: As mentioned, the N-O bond is the most likely point of initial cleavage in thermal or photochemical degradation, potentially leading to a ring-opening cascade to form various products.[1][2]

Caption: Molecular structure with key sites for potential instability.

Potential Degradation Pathways

Based on the structural analysis, several degradation pathways can be hypothesized. Understanding these pathways is critical for developing stability-indicating analytical methods and for designing stable formulations.

-

Hydrolytic Degradation: This is often the most common degradation pathway for ester-containing compounds in aqueous environments.

-

Acid-Catalyzed Hydrolysis: A reversible reaction where the ester is heated with water in the presence of a strong acid, yielding the carboxylic acid and alcohol.[5]

-

Base-Catalyzed Hydrolysis (Saponification): An irreversible reaction that produces a carboxylate salt and an alcohol. This is typically faster and goes to completion compared to acid hydrolysis.[4][5]

-

-

Thermal Degradation: Heating the compound, especially above its melting point, can provide sufficient energy to initiate bond cleavage. The weakest bond, the N-O bond in the isoxazoline ring, is the most probable site for initial cleavage. This can lead to a biradical intermediate that rearranges into more stable products, such as nitriles and aldehydes.[1]

-

Photochemical Degradation: Exposure to light, particularly UV radiation, can also induce cleavage of the N-O bond. Photoexcitation can lead to the formation of intermediates like nitrile ylides, which can then cyclize or rearrange to form various isomers, such as oxazoles.[2]

-

Oxidative Degradation: While the molecule does not possess highly susceptible moieties for oxidation, such as phenols or thiols, degradation can still occur in the presence of strong oxidizing agents or through auto-oxidation catalyzed by trace metals.[8] The saturated carbons in the ring could be potential sites of oxidation.

Caption: Hypothesized degradation pathways for the target molecule.

Experimental Assessment of Thermodynamic Stability

A multi-faceted experimental approach is required to fully characterize the stability of Ethyl 5-cyano-4,5-dihydro-1,2-oxazole-3-carboxylate. This involves assessing both its physical and chemical stability under various conditions.

Thermal Stability Analysis

Thermal analysis techniques are fundamental for determining the physical stability and decomposition profile of a compound.[9]

-

Objective: To determine the melting point (Tₘ), enthalpy of fusion (ΔHfus), and detect any polymorphic transitions. A sharp melting peak with a high enthalpy of fusion is often indicative of a stable crystalline solid.[10]

-

Methodology:

-

Accurately weigh 3-5 mg of the sample into an aluminum DSC pan and hermetically seal it.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere (flow rate 50 mL/min).

-

Record the heat flow as a function of temperature, typically from ambient to a temperature beyond the melting point (e.g., 25 °C to 300 °C).

-

Analyze the resulting thermogram to determine the onset temperature of melting, the peak maximum, and the integrated peak area (enthalpy).

-

-

Causality: DSC measures the heat energy absorbed or released by a sample as it is heated. The endothermic peak corresponds to the energy required to break the crystal lattice during melting, providing a precise Tₘ. The absence of other thermal events before melting suggests the compound is stable and does not undergo phase transitions or decomposition upon heating to its melting point.[11]

-

Objective: To determine the temperature at which the compound begins to decompose by measuring mass loss as a function of temperature.[12]

-

Methodology:

-

Weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

-

Place the pan onto the TGA balance.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen or an oxidative air atmosphere.

-

Record the sample mass as a function of temperature.

-

Analyze the resulting curve to determine the onset temperature of mass loss (T_onset), which indicates the beginning of thermal decomposition.

-

-

Causality: TGA provides quantitative information about the thermal stability of a material. A high T_onset (e.g., >250 °C) indicates good thermal stability.[13] Coupling the TGA instrument with a mass spectrometer (MS) or an FTIR spectrometer can allow for the identification of the volatile decomposition products, helping to confirm the degradation pathway.[12]

Chemical Stability and Forced Degradation Studies

Forced degradation, or stress testing, is essential for identifying likely degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[14] The core of this analysis is a robust HPLC or UPLC-MS method capable of separating the parent compound from all potential degradants.

Caption: Experimental workflow for forced degradation studies.

-

Objective: To evaluate the stability of the molecule under harsh chemical and physical conditions to predict its long-term stability and identify degradation products.[14]

-

Methodology:

-

Preparation of Solutions: Prepare a stock solution of the compound (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile. Dilute this stock to a working concentration (e.g., 100 µg/mL) for each stress condition.

-

Acid Hydrolysis: Mix the working solution with an equal volume of 0.1 M HCl. Store at an elevated temperature (e.g., 60°C).

-

Base Hydrolysis: Mix the working solution with an equal volume of 0.1 M NaOH. Store at room temperature (base hydrolysis is often rapid).

-

Oxidative Degradation: Mix the working solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light.

-

Photostability: Expose the working solution to light providing an overall illumination of not less than 1.2 million lux hours and not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil.

-

Thermal Degradation (in solution): Store the working solution in a temperature-controlled oven at 60°C.

-

Sampling and Analysis: At specified time points (e.g., 0, 2, 8, 24 hours for hydrolysis; longer for thermal), withdraw an aliquot. If necessary, neutralize the acidic/basic samples. Analyze all samples by a pre-developed, stability-indicating HPLC-MS method.

-

-

Self-Validation and Trustworthiness: The inclusion of an unstressed control sample stored at ideal conditions (e.g., 4°C, protected from light) at each time point is crucial. The analytical method must be validated to ensure it can separate the parent peak from all degradation product peaks, ensuring accurate quantification of degradation.

Data Interpretation and Reporting

The data generated from these experiments must be collated and interpreted to build a complete stability profile.

Interpreting Results

-

DSC/TGA: A high decomposition temperature from TGA (>200°C) and a sharp, single melting peak from DSC indicate good solid-state thermal stability.

-

Forced Degradation: The percentage of the parent compound remaining at each time point is calculated. Significant degradation is often defined as >10% loss of the parent compound. The mass-to-charge ratios (m/z) of the new peaks in the LC-MS chromatogram are used to propose structures for the degradation products, which should align with the hypothesized pathways.

Quantitative Data Summary

All quantitative results should be summarized in a clear, concise table.

| Stability Test Condition | Duration | Temperature | % Degradation | Major Degradation Products (m/z) |

| Solid State | ||||

| Thermal (TGA) | Ramp | 10 °C/min | T_onset: [Value] °C | N/A |

| Solution State | ||||

| 0.05 M HCl | 24 hours | 60 °C | [Value] % | [m/z of Carboxylic Acid] |

| 0.05 M NaOH | 8 hours | 25 °C | [Value] % | [m/z of Carboxylate Salt] |

| 1.5% H₂O₂ | 24 hours | 25 °C | [Value] % | [m/z of Oxidized Product(s)] |

| Photolytic (ICH Q1B) | ~7 days | 25 °C | [Value] % | [m/z of Isomer(s)] |

| Thermal (Aqueous) | 7 days | 60 °C | [Value] % | [m/z of Ring-Opened Product(s)] |

Note: This table is a template. Actual values must be determined experimentally.

Conclusion and Recommendations

The thermodynamic stability profile of Ethyl 5-cyano-4,5-dihydro-1,2-oxazole-3-carboxylate is governed by the interplay of its heterocyclic core and its functional groups. The primary liabilities are the ester group , which is susceptible to pH-dependent hydrolysis, and the isoxazoline N-O bond , which is prone to thermal and photochemical cleavage.

Recommendations for Handling and Storage:

-

Solid State: The compound should be stored in a cool, dry place, protected from light, to minimize thermal and photochemical degradation.

-

Solution State: Stock solutions are best prepared in an aprotic solvent like DMSO or acetonitrile and stored at low temperatures (-20°C or -80°C).[14] Aqueous solutions should be prepared fresh and buffered to a mildly acidic pH (around 3-5) to minimize the rate of hydrolysis.[15] Exposure to strong bases should be strictly avoided.

This guide provides the foundational knowledge and experimental framework necessary for scientists to confidently handle, study, and formulate Ethyl 5-cyano-4,5-dihydro-1,2-oxazole-3-carboxylate, ensuring the integrity and reliability of their research and development activities.

References

-

Wazis, M., et al. (2023). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. PMC. Available at: [Link]

-

Kabeshov, M. A., et al. (2021). Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. PMC. Available at: [Link]

-

Hosseini, S. G., et al. (2022). Assessment of the Thermal Decomposition Temperature of High-Energy Heterocyclic Aromatic Compounds in Order to Increase Their Sa. MDPI. Available at: [Link]

-

Makhseed, S., et al. (2010). Structure and stability of isoxazoline compounds. ResearchGate. Available at: [Link]

-

Wazis, M., et al. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI. Available at: [Link]

-

Wazis, M., et al. (2023). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. ResearchGate. Available at: [Link]

-

Abdel-Wahab, B. F. (2012). The Chemistry of Alkenyl Nitriles and its Utility in Heterocyclic Synthesis. Mansoura University. Available at: [Link]

-

NPL Report. (1997). Experimental Methods for the Measurement of Thermodynamic Data and Recommendation about Future Capability at NPL. NPL. Available at: [Link]

-

Gini, A., et al. (2024). Divergent photochemical ring-replacement of isoxazoles. PMC. Available at: [Link]

-

Jain, N. F., & Masse, C. E. (2005). Synthesis from Carboxylic Acid Derivatives. Science of Synthesis. Available at: [Link]

-

Dalal, M. (n.d.). Hydrolysis of Esters and Amides. Dalal Institute. Available at: [Link]

-

Lenci, E., et al. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. PMC. Available at: [Link]

-

Quimicafacil.net. (2010). The cyano group in the synthesis of heterocycles. Quimicafacil.net. Available at: [Link]

-

Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. Chemistry LibreTexts. Available at: [Link]

-

Singh, R. (2017). Degradation Pathway. ResearchGate. Available at: [Link]

-

Liu, D., et al. (2012). Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. PubMed. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Divergent photochemical ring-replacement of isoxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. dalalinstitute.com [dalalinstitute.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The cyano group in the synthesis of heterocycles [quimicaorganica.org]

- 8. researchgate.net [researchgate.net]

- 9. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]

- 10. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 11. researchgate.net [researchgate.net]

- 12. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. benchchem.com [benchchem.com]

- 15. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethyl 5-cyano-4,5-dihydro-1,2-oxazole-3-carboxylate physicochemical properties

Physicochemical Profiling and Synthetic Methodologies of Ethyl 5-cyano-4,5-dihydro-1,2-oxazole-3-carboxylate

Executive Summary

In modern drug discovery and agrochemical development, the 4,5-dihydro-1,2-oxazole (isoxazoline) core serves as a privileged scaffold, offering unique geometric rigidity and vectorization of functional groups. This technical whitepaper provides an in-depth analysis of Ethyl 5-cyano-4,5-dihydro-1,2-oxazole-3-carboxylate (CAS: 40499-67-0) [1][2]. By dissecting its physicochemical properties, structural causality, and the self-validating synthetic protocols required for its preparation, this guide equips researchers with the authoritative grounding needed to leverage this intermediate in hit-to-lead optimization workflows.

Physicochemical Profiling & ADME Causality

The utility of Ethyl 5-cyano-4,5-dihydro-1,2-oxazole-3-carboxylate stems from its precise balance of polarity and lipophilicity. The molecule features three distinct functional domains: a rigid isoxazoline core, a polar C5-nitrile, and a lipophilic C3-ethyl ester.

Understanding the causality behind these properties is critical for predicting its behavior in biological systems or downstream reactions. For instance, the Topological Polar Surface Area (TPSA) of 76.1 Ų falls perfectly within the optimal range for oral bioavailability (typically < 140 Ų), though it may restrict passive blood-brain barrier (BBB) penetration. The predicted LogP of ~0.85 indicates high aqueous solubility, making it an excellent fragment for screening libraries[3].

Table 1: Physicochemical and Structural Properties

| Property | Value | Causality / Implication in Drug Design |

| IUPAC Name | Ethyl 5-cyano-4,5-dihydro-1,2-oxazole-3-carboxylate | Standardized nomenclature for structural identification. |

| CAS Registry Number | 40499-67-0 | Unique identifier for commercial sourcing[2]. |

| Molecular Formula | C₇H₈N₂O₃ | Dictates the exact mass for high-resolution MS validation. |

| Molecular Weight | 168.15 g/mol | Low MW classifies this as an ideal "Rule of 3" compliant fragment. |

| Topological Polar Surface Area | 76.1 Ų (Predicted) | Driven by the cyano and ester oxygens; optimal for gastrointestinal absorption. |

| LogP (Octanol/Water) | ~0.85 (Predicted) | Suggests high aqueous solubility, minimizing formulation hurdles. |

| Hydrogen Bond Donors | 0 | Lack of HBDs reduces desolvation penalties during target binding. |

| Hydrogen Bond Acceptors | 5 | Provides multiple vectors for interacting with target kinase/protease pockets. |

| Rotatable Bonds | 3 | Confined to the ester linkage, ensuring the core remains conformationally restricted. |

(Note: Values such as LogP and TPSA are derived from standard cheminformatics predictive models based on the validated SMILES string: CCOC(=O)C1=NOC(C#N)C1).

Structure-Property Relationship Mapping

To visualize how the functional groups of this molecule dictate its pharmacokinetic and binding profile, the following logical relationship diagram maps the structural components to their downstream effects.

Structure-property relationships mapping functional groups to ADME and binding characteristics.

Synthetic Methodology & Mechanistic Causality

The synthesis of Ethyl 5-cyano-4,5-dihydro-1,2-oxazole-3-carboxylate relies on the 1,3-dipolar cycloaddition of a nitrile oxide to an alkene (acrylonitrile). This Huisgen cycloaddition variant is highly regioselective, governed by Frontier Molecular Orbital (FMO) theory[4]. The HOMO of the dipolarophile (acrylonitrile) interacts with the LUMO of the 1,3-dipole, ensuring the oxygen atom of the nitrile oxide attacks the more substituted carbon of the alkene.

Because nitrile oxides are highly reactive and prone to unwanted dimerization (forming inactive furoxans), they must be generated in situ. This is achieved by the dehydrohalogenation of ethyl 2-chloro-2-(hydroxyimino)acetate using a mild base such as triethylamine (Et₃N)[5][6].

Mechanistic Pathway Diagram

Mechanistic pathway for the 1,3-dipolar cycloaddition synthesis of the target isoxazoline.

Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system. Each step includes a built-in checkpoint to verify the reaction trajectory.

-

Reaction Setup (Preparation):

-

Dissolve 1.0 equivalent of ethyl 2-chloro-2-(hydroxyimino)acetate and 1.5 equivalents of acrylonitrile in anhydrous tetrahydrofuran (THF) (0.2 M concentration) under a nitrogen atmosphere.

-

Causality Check: Anhydrous conditions are critical; ambient moisture can hydrolyze the highly reactive nitrile oxide intermediate.

-

-

In Situ Dipole Generation (Execution):

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Add 1.2 equivalents of triethylamine (Et₃N) dropwise over 45 minutes.

-

Causality Check: The slow addition of the base maintains a low steady-state concentration of the nitrile oxide. This kinetic control heavily favors the intermolecular cycloaddition with acrylonitrile over the intramolecular dimerization to a furoxan byproduct[5].

-

Self-Validation: The immediate formation of a white precipitate (triethylamine hydrochloride) visually confirms the dehydrohalogenation is occurring.

-

-

In-Process Control (IPC):

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Self-Validation: Monitor via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (7:3) eluent. The disappearance of the UV-active chloro-oxime starting material and the emergence of a new, lower Rf spot (stainable with KMnO₄) validates the cyclization.

-

-

Quenching and Extraction:

-

Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl).

-

Extract the aqueous layer three times with ethyl acetate.

-

Self-Validation: Phase separation confirms the removal of the water-soluble Et₃N·HCl salts, leaving the crude isoxazoline in the organic phase.

-

-

Purification:

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify via flash column chromatography on silica gel to isolate the pure Ethyl 5-cyano-4,5-dihydro-1,2-oxazole-3-carboxylate.

-

Analytical Characterization (E-E-A-T Standards)

To guarantee the trustworthiness of the synthesized compound, rigorous analytical characterization is required. The isoxazoline ring produces a highly specific, self-validating Nuclear Magnetic Resonance (NMR) signature.

-

¹H NMR (CDCl₃, 400 MHz): The defining feature of this molecule is the ABX spin system generated by the protons on the isoxazoline ring. Because the C5 carbon is a chiral center, the two protons at C4 are diastereotopic.

-

C5-H (X part): Appears as a doublet of doublets (dd) around 5.2–5.5 ppm.

-

C4-H₂ (AB part): Appear as two distinct doublets of doublets (dd) between 3.2–3.6 ppm. The geminal coupling constant ( 2J ) is characteristically large (~17 Hz), while the vicinal couplings ( 3J ) differ based on their cis or trans relationship to the C5 proton.

-

Ethyl Ester: A classic triplet (~1.3 ppm, 3H) and quartet (~4.3 ppm, 2H) confirm the intact ester moiety.

-

-

Infrared Spectroscopy (IR):

-

Sharp peak at ~2250 cm⁻¹ validates the presence of the C5-nitrile group.

-

Strong absorption at ~1730 cm⁻¹ confirms the C3-ester carbonyl.

-

Absorption at ~1600 cm⁻¹ corresponds to the C=N stretch of the isoxazoline core.

-

Applications in Drug Development

Ethyl 5-cyano-4,5-dihydro-1,2-oxazole-3-carboxylate is rarely a final drug candidate; rather, it is a highly versatile synthetic hub.

-

Nitrile Functionalization: The C5-cyano group can be selectively reduced to a primary amine (using Raney Nickel/H₂ or Borane), providing a vector for amide coupling in the synthesis of peptidomimetics. Alternatively, it can be converted into an amidine, a common pharmacophore for protease inhibitors.

-

Ester Functionalization: The C3-ethyl ester can undergo mild basic hydrolysis (LiOH, THF/H₂O) to yield the corresponding carboxylic acid, which can then be coupled with various amines to explore Structure-Activity Relationships (SAR)[6].

Sources

- 1. chemscene.com [chemscene.com]

- 2. 3-ethoxycarbonyl-4,5-dihydroisoxazole-5-carbonitrile - CAS号 40499-67-0 - 摩熵化学 [molaid.com]

- 3. evitachem.com [evitachem.com]

- 4. benthamdirect.com [benthamdirect.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and Pharmacology of Anti-inflammatory Steroidal Antedrugs - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide: Electronic Properties and Computational Modeling of Ethyl 5-cyano-4,5-dihydro-1,2-oxazole-3-carboxylate

Executive Summary

This technical guide provides a comprehensive theoretical framework for understanding and predicting the electronic properties of Ethyl 5-cyano-4,5-dihydro-1,2-oxazole-3-carboxylate. The isoxazoline scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds.[1][2] By leveraging high-level computational modeling, specifically Density Functional Theory (DFT), we can elucidate the structural and electronic characteristics that govern the molecule's reactivity, stability, and potential intermolecular interactions. This guide is designed for researchers, computational chemists, and drug development professionals, offering a detailed protocol for in-silico analysis and an expert interpretation of the anticipated results. We will explore key quantum chemical descriptors—including Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP), and global reactivity indices—to construct a complete electronic profile of the title compound, grounding our theoretical approach in established, field-proven methodologies.

The Isoxazoline Scaffold: A Privileged Structure in Drug Discovery

Significance and Biological Activity

The 4,5-dihydro-1,2-oxazole, or isoxazoline, ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is of significant interest due to its prevalence in natural products and synthetic molecules exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3] The stability of the ring, combined with its capacity for diverse substitution, makes it a versatile template for designing novel therapeutic agents.

Structural Dissection of the Target Molecule

Ethyl 5-cyano-4,5-dihydro-1,2-oxazole-3-carboxylate is a multi-functionalized heterocycle. Its chemical behavior is dictated by the interplay of its constituent parts:

-

The Isoxazoline Ring: The core heterocyclic system provides the fundamental structural framework.

-

The Ethyl Carboxylate Group (-COOEt) at C3: This electron-withdrawing group influences the acidity of the molecule and serves as a potential hydrogen bond acceptor.[4] Its conformation is critical to the overall molecular shape.

-

The Cyano Group (-CN) at C5: As a potent electron-withdrawing group, the cyano moiety significantly impacts the electron density distribution across the molecule, modulating its reactivity and polarity.

Understanding the synergistic electronic effects of these groups is paramount for predicting the molecule's behavior in a biological system.

Theoretical Framework for Computational Analysis

The Power of Density Functional Theory (DFT)

For molecules of this complexity, Density Functional Theory (DFT) offers the optimal balance of computational accuracy and efficiency.[5][6] Unlike more computationally expensive ab initio methods, DFT calculates the total energy of the system based on the total electron density, making it a highly effective tool for studying the electronic structure and reactivity of organic molecules.[7] The choice of functional and basis set is critical for obtaining reliable results.

Essential Quantum Chemical Descriptors

To build a comprehensive electronic profile, we focus on several key descriptors:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.[8] The HOMO energy (E_HOMO) relates to the ability to donate electrons, while the LUMO energy (E_LUMO) relates to the ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability; a larger gap implies lower reactivity and higher kinetic stability.[6][7]

-

Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electronic charge distribution around a molecule.[2] It is an invaluable tool for identifying regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack), which helps predict non-covalent interactions and reaction sites.[9][10]

-

Global Reactivity Descriptors: Parameters such as electronegativity (χ), chemical hardness (η), and softness (σ) can be derived from HOMO and LUMO energies.[5] These descriptors provide quantitative measures of a molecule's overall reactivity.

A Validated Protocol for In-Silico Modeling

The following protocol outlines a robust and reproducible workflow for the computational analysis of Ethyl 5-cyano-4,5-dihydro-1,2-oxazole-3-carboxylate. This process is designed to be self-validating at each step.

Step-by-Step Computational Workflow

-

Initial Structure Generation: A 3D structure of the molecule is first built using standard molecular modeling software.

-

Geometry Optimization: This is the most critical step to find the most stable, lowest-energy conformation of the molecule.

-

Methodology: Density Functional Theory (DFT).

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional is selected for its proven efficacy in balancing electron correlation effects at a reasonable computational cost, making it a gold standard for organic heterocycles.[1][11]

-

Basis Set: 6-311G(d,p) . This basis set provides a high degree of flexibility, incorporating polarization functions on both heavy atoms (d) and hydrogen atoms (p) to accurately model the anisotropic electron distribution in a molecule rich with heteroatoms and polar bonds.[2]

-

Solvation Model: To simulate a more biologically relevant environment, an implicit solvation model like the Polarizable Continuum Model (PCM) can be employed, using water as the solvent.

-

-

Frequency Analysis: Following optimization, a frequency calculation is performed using the same level of theory.

-

Purpose: This step is crucial for validation. The absence of any imaginary (negative) frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

-

-

Electronic Property Calculation: Using the validated minimum-energy geometry, the following single-point energy calculations are performed:

-

Frontier Molecular Orbital energies (HOMO and LUMO).

-

Molecular Electrostatic Potential (MEP) surface generation.

-

Calculation of the dipole moment and Mulliken atomic charges.

-

Visualization of the Computational Workflow

The logical flow of the computational protocol is illustrated below.

Caption: Computational workflow for electronic property analysis.

Predicted Electronic Properties and Interpretation

Based on the established principles of physical organic chemistry and data from analogous structures, we can predict the likely outcomes of the computational protocol.

Frontier Molecular Orbitals (HOMO-LUMO)

The presence of multiple electronegative atoms (O, N) and electron-withdrawing groups (-CN, -COOEt) is expected to lower the energies of both the HOMO and LUMO orbitals. The HOMO is likely to be localized primarily on the isoxazoline ring, while the LUMO is expected to have significant contributions from the π* orbitals of the cyano and carbonyl groups. This distribution suggests that the molecule would act as an electron acceptor in charge-transfer interactions. The HOMO-LUMO gap (ΔE) is anticipated to be relatively large, indicating good kinetic stability.[7][12]

Molecular Electrostatic Potential (MEP)

The MEP map is predicted to show distinct regions of charge localization:

-

Negative Potential (Red/Yellow): The most intense negative potential is expected around the oxygen atoms of the carboxylate group and the nitrogen of the cyano group. These represent the primary sites for electrophilic attack and hydrogen bond acceptance.[2]

-

Positive Potential (Blue): Positive potential will be located around the hydrogen atoms, particularly those on the ethyl group and the C4 and C5 positions of the isoxazoline ring.

-

Neutral Regions (Green): The aliphatic portions of the molecule will exhibit a more neutral potential.

Tabulated Summary of Predicted Data

The following table summarizes the expected quantitative data for the molecule, based on typical values for similar heterocyclic compounds.

| Parameter | Predicted Value | Implication |

| E_HOMO | ~ -7.0 to -8.5 eV | Moderate electron-donating capability |

| E_LUMO | ~ -1.0 to -2.5 eV | Good electron-accepting capability |

| Energy Gap (ΔE) | ~ 5.0 to 6.0 eV | High kinetic stability, low reactivity[6] |

| Dipole Moment (µ) | ~ 3.5 to 5.0 Debye | Highly polar molecule |

| Electronegativity (χ) | ~ 4.5 to 5.0 eV | High tendency to attract electrons |

| Chemical Hardness (η) | ~ 2.5 to 3.0 eV | Resists changes in electron distribution |

Synthetic Context and Experimental Validation

Plausible Synthesis via 1,3-Dipolar Cycloaddition

A primary and highly efficient method for constructing the 4,5-dihydro-1,2-oxazole ring is the [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition.[1][11] In this reaction, a nitrile oxide (the 1,3-dipole) reacts with an alkene (the dipolarophile) to selectively form the isoxazoline ring. For the title compound, this would involve the reaction of a nitrile oxide with ethyl acrylate. This synthetic context is crucial as it informs the feasibility of generating derivatives for further study.

Caption: General synthetic scheme for isoxazoline formation.

Experimental Validation of the Computational Model

While DFT provides a powerful predictive model, experimental validation is essential. The computationally derived geometry can be corroborated using:

-

X-ray Crystallography: Provides the definitive solid-state structure, including bond lengths, bond angles, and torsion angles, for direct comparison with the optimized geometry.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Experimental ¹H and ¹³C NMR chemical shifts can be compared with those predicted by DFT calculations (using methods like GIAO), providing validation of the electronic environment in solution.[1][3]

Conclusion and Future Outlook

This guide has detailed a comprehensive computational strategy for characterizing the electronic properties of Ethyl 5-cyano-4,5-dihydro-1,2-oxazole-3-carboxylate. By employing a validated DFT protocol (B3LYP/6-311G(d,p)), we can reliably predict key descriptors such as the HOMO-LUMO gap, MEP surface, and global reactivity indices. The anticipated results suggest a polar, kinetically stable molecule with distinct electron-rich and electron-poor regions, making it an intriguing candidate for further investigation in drug design.

The theoretical model presented here serves as a foundational step for more advanced in-silico studies, including:

-

Quantitative Structure-Activity Relationship (QSAR): The calculated electronic descriptors can be used as parameters to build QSAR models, correlating molecular properties with biological activity.[13]

-

Molecular Docking: The MEP and optimized geometry are critical inputs for docking simulations to predict the binding affinity and orientation of the molecule within a biological target's active site.[3]

By integrating these robust computational methods early in the research pipeline, scientists can accelerate the discovery and optimization of novel therapeutics based on the versatile isoxazoline scaffold.

References

-

Comparison of Molecular Structures with DFT and HF of Isoxazoline and Isoxazolidine. (n.d.). Asian Journal of Chemistry. [Link]

-

DFT STUDIES OF OXAZOLE DERIVATIVE. (n.d.). IRJEdT. [Link]

-

Suresh, C. H., Alexander, P., Vijayalakshmi, K. P., Sajith, P. K., & Gadre, S. R. (2008). Use of molecular electrostatic potential for quantitative assessment of inductive effect. Physical Chemistry Chemical Physics, 10(38), 5855-5861. [Link]

-

Computational investigations of oxazole, thiazole and carbazole having pesticide utility in agriculture by Ab-initio and DFT Met. (2013). Worldwidejournals.com. [Link]

-

El-Gazzar, M. G., et al. (2022). Synthesis, Characterization, DFT Mechanistic Study, Antimicrobial Activity, Molecular Modeling, and ADMET Properties of Novel Pyrazole-isoxazoline Hybrids. Molecules, 27(15), 4983. [Link]

-

X-ray and DFT calculations of novel spiroisoxazolines derivatives. (2022). ResearchGate. [Link]

-

Semicarbazone, thiosemicarbazone tailed isoxazoline-pyrazole: synthesis, DFT, biological and computational assessment. (2024). Taylor & Francis Online. [Link]

-

Al-Jaber, H. Y., & Al-Wahaibi, L. H. (2015). Estimation of Molecular Acidity via Electrostatic Potential at the Nucleus and Valence Natural Atomic Orbitals. PLoS ONE, 10(7), e0132644. [Link]

-

New Quinazolin-4(3H)-One Derivatives Incorporating Isoxazole Moiety as Antioxidant Agents: Synthesis, Structural Characterization, and Theoretical DFT Mechanistic Study. (2024). MDPI. [Link]

-

Theoretical study of the methyl substitution effect on the electronic properties of oxazole and thiazole systems. (2014). Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

-

Using Atomic Charges to Describe the pKa of Carboxylic Acids. (n.d.). ChemRxiv. [Link]

-

Modelling the Correlation Between Molecular Electrostatic Potential and pKa on Sets of Carboxylic Acids, Phenols and Anilines. (2017). ResearchGate. [Link]

-

Exploring 1,3,4-oxadiazolyl sulfide derivatives as antidiabetic candidates: synthesis, antioxidant activity, SAR-study, molecular docking, and DFT-insights. (2024). PMC. [Link]

-

Structure and Properties of Carboxylic Acids. (2024). Chemistry LibreTexts. [Link]

-

HOMO & LUMO data and others Property For compounds. (2025). ResearchGate. [Link]

-

SYNTHESIS , CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM. (n.d.). International Journal of Pharmaceutical and Chemical Sciences. [Link]

-

Computational Models Generation for Designing of Plant Based Anticancer Agents. (2025). EAS Publisher. [Link]

Sources

- 1. Synthesis, Characterization, DFT Mechanistic Study, Antimicrobial Activity, Molecular Modeling, and ADMET Properties of Novel Pyrazole-isoxazoline Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. asianpubs.org [asianpubs.org]

- 6. irjweb.com [irjweb.com]

- 7. worldwidejournals.com [worldwidejournals.com]

- 8. Exploring 1,3,4-oxadiazolyl sulfide derivatives as antidiabetic candidates: synthesis, antioxidant activity, SAR-study, molecular docking, and DFT-insights - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Use of molecular electrostatic potential for quantitative assessment of inductive effect - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. rjpbcs.com [rjpbcs.com]

- 13. easpublisher.com [easpublisher.com]

An In-depth Technical Guide to the Material Safety Data Sheet (MSDS) and Toxicological Profile of Ethyl 5-cyano-4,5-dihydro-1,2-oxazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Data Frontier

In the landscape of novel chemical entities, it is not uncommon to encounter compounds for which a comprehensive, officially sanctioned Material Safety Data Sheet (MSDS) or a detailed toxicological profile has yet to be established. Ethyl 5-cyano-4,5-dihydro-1,2-oxazole-3-carboxylate is one such molecule. This guide is therefore constructed to provide a robust framework for its safe handling and to anticipate its toxicological characteristics. Our approach is rooted in a deep understanding of its structural motifs and the known biological and toxicological profiles of analogous compounds. We will proceed with scientific caution, clearly delineating between established data for related compounds and inferred properties for our target molecule.

Chemical Identity and Structural Context

Ethyl 5-cyano-4,5-dihydro-1,2-oxazole-3-carboxylate is a heterocyclic compound belonging to the isoxazoline family. Its structure is characterized by a five-membered ring containing adjacent nitrogen and oxygen atoms, and is further functionalized with an ethyl ester and a cyano group.

| Identifier | Value |

| IUPAC Name | Ethyl 5-cyano-4,5-dihydro-1,2-oxazole-3-carboxylate |

| Molecular Formula | C₇H₈N₂O₃ |

| Molecular Weight | 168.15 g/mol |

| Canonical SMILES | CCOC(=O)C1=NOC(C#N)C1 |

The isoxazole and its partially saturated analog, isoxazoline, are privileged scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] These derivatives are known to possess a wide array of pharmacological activities, including anti-inflammatory, anticancer, antibacterial, and antifungal properties.[1][3][4] The presence of these functionalities in our target compound necessitates a cautious approach to its handling, as it is likely to be biologically active.

Inferred Hazard Identification and Safety Precautions

In the absence of a specific MSDS, we can infer potential hazards based on the compound's functional groups and data from structurally related molecules.

Anticipated Hazards

| Hazard Type | Inferred Risk | Basis for Inference |

| Acute Toxicity (Oral) | Potentially harmful or toxic if swallowed. | The presence of a cyano group is a significant concern. While the toxicity of covalently bound nitriles can vary, they can metabolize to release cyanide. Compounds like ethyl cyanoacetate are also harmful if swallowed.[5] |

| Skin Corrosion/Irritation | May cause skin irritation. | Many organic esters and heterocyclic compounds are known to be skin irritants.[6][7] |

| Serious Eye Damage/Irritation | May cause serious eye irritation. | As with skin irritation, this is a common property of many organic chemicals.[5][6][7] |

| Respiratory Irritation | May cause respiratory tract irritation. | Vapors or dusts of fine organic powders can be irritating to the respiratory system.[6][8] |

Handling and Personal Protective Equipment (PPE)

Given the anticipated hazards and the compound's novelty, a conservative approach to handling is warranted.

-

Engineering Controls : All manipulations of the solid compound or its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[9]

-

Eye/Face Protection : Chemical safety goggles or a face shield are mandatory to prevent eye contact.[10]

-

Skin Protection : Impervious gloves (e.g., nitrile) should be worn at all times. A lab coat is also required to prevent skin contact.[8][10]

-

Respiratory Protection : If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[9]

Storage

The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

First-Aid Measures (Inferred)

These first-aid recommendations are based on general principles for handling laboratory chemicals and information for related compounds.[5][6][7]

-

In case of Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

In case of Skin Contact : Immediately flush the skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.

-

In case of Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

In case of Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.

Toxicological Profile: A Structure-Activity Relationship Perspective

While specific toxicological data for Ethyl 5-cyano-4,5-dihydro-1,2-oxazole-3-carboxylate is not available, we can construct a preliminary toxicological profile based on the known activities of the isoxazoline class and its functional groups.

The isoxazoline ring is a key feature of several commercial pesticides, indicating that this class of compounds can exhibit potent biological effects.[4] The broad biological activities reported for isoxazole derivatives, such as anticancer and anti-inflammatory effects, suggest that these compounds can interact with biological systems.[1][2]

The cyano group is a notable feature. While the toxicity of nitriles can be variable, some can be metabolized to release cyanide, a potent inhibitor of cellular respiration. Therefore, the potential for systemic toxicity upon ingestion or significant dermal absorption cannot be ruled out.

The ethyl carboxylate moiety generally has lower toxicity, but can contribute to skin and eye irritation.

-

Potential for moderate to high acute toxicity if ingested.

-

Likely to be a skin and eye irritant.

-

Potential for respiratory tract irritation.

-

Unknown long-term effects (carcinogenicity, mutagenicity, reproductive toxicity).

Given the lack of data, it is prudent to treat this compound as potentially hazardous and to minimize exposure until empirical data can be generated.

Proposed Initial Toxicity Assessment: A Practical Workflow

For researchers intending to work with this compound, a preliminary in vitro cytotoxicity assessment is a crucial first step in understanding its toxic potential. The MTT assay is a standard, colorimetric assay that can provide initial data on the compound's effect on cell viability.

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

-

Cell Culture : Plate a suitable cancer cell line (e.g., MCF-7 for breast cancer research) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Preparation : Prepare a stock solution of Ethyl 5-cyano-4,5-dihydro-1,2-oxazole-3-carboxylate in DMSO. Prepare a series of dilutions in cell culture medium to achieve the desired final concentrations.

-

Treatment : Remove the old medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO) and an untreated control.

-

Incubation : Incubate the plate for 24-72 hours.

-

MTT Addition : Add MTT solution to each well and incubate for 3-4 hours.

-

Formazan Solubilization : Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Data Acquisition : Read the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Workflow for Handling Compounds of Unknown Toxicity

The following diagram outlines a logical workflow for the safe handling and initial toxicological assessment of a novel compound like Ethyl 5-cyano-4,5-dihydro-1,2-oxazole-3-carboxylate.

Caption: A decision-making workflow for handling novel chemical compounds.

Conclusion

Ethyl 5-cyano-4,5-dihydro-1,2-oxazole-3-carboxylate represents a chemical entity with significant potential for biological activity, a characteristic of its isoxazoline structural class. While this makes it an interesting candidate for further research, the current lack of specific safety and toxicology data demands a highly cautious and informed approach to its handling. By inferring potential hazards from its chemical structure and the known properties of related compounds, and by implementing stringent safety protocols, researchers can mitigate risks. The path forward in understanding the complete profile of this compound lies in empirical toxicological testing, beginning with foundational in vitro assays. This guide provides the necessary framework to proceed with scientific rigor and a paramount commitment to safety.

References

-

A review of isoxazole biological activity and present synthetic techniques. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

-

Synthesis and Study Biological Activity of Some New Isoxazoline and Pyrazoline derivatives. (2013). Ibn Al-Haitham Journal for Pure and Applied Science. Retrieved March 17, 2026, from [Link]

-

Antitumour Activity of Natural Products Containing Isoxazole/Isoxazoline Moiety. (2023). MDPI. Retrieved March 17, 2026, from [Link]

-

Synthesis, Characterization and Antimicrobial Activity of Isoxazoline Derivatives. (2022). International Journal of Pharmaceutical Sciences and Medicine. Retrieved March 17, 2026, from [Link]

-

Isoxazoline: An Emerging Scaffold in Pesticide Discovery. (2025). Journal of Agricultural and Food Chemistry. Retrieved March 17, 2026, from [Link]

-

4,5-Dihydro-1,2,4-oxadiazole as a Single Nitrogen Transfer Reagent: Synthesis of Functionalized Isoxazoles Assisted by Sc(OTf)3 or Au(I)/Sc(OTf)3 Synergistic Catalysis. (2023). Organic Letters. Retrieved March 17, 2026, from [Link]

-

Safety Data Sheet. (n.d.). AAPPTec. Retrieved March 17, 2026, from [Link]

-

Nucleophilic Addition of 4,5-Dihydrooxazole Derivatives to Base Generated o-Quinone Methides: A Four-Component Reaction. (2023). The Journal of Organic Chemistry. Retrieved March 17, 2026, from [Link]

-

Ethyl 5-{[(tert-butoxy)carbonyl]amino}-4-cyano-1,2-oxazole-3-carboxylate. (n.d.). Chemspace. Retrieved March 17, 2026, from [Link]

-

Synthesis and pharmacological activities of ethyl 5-cyano-1,6-dihydro-6-oxo-2-(2,3,4-pyridyl)-3-pyridinecarboxylates and derivatives. (1993). PubMed. Retrieved March 17, 2026, from [Link]

-

Synthesis of 4,5-Dihydro-1,2-oxazoles and 1,2-Oxazole Containing Uracil Fragments. (2012). Russian Journal of Organic Chemistry. Retrieved March 17, 2026, from [Link]

-

Material Safety Data Sheet. (2005). Farnell. Retrieved March 17, 2026, from [Link]

Sources

- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. ijpsm.com [ijpsm.com]

- 4. Isoxazoline: An Emerging Scaffold in Pesticide Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. merckmillipore.com [merckmillipore.com]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. fishersci.com [fishersci.com]

- 8. farnell.com [farnell.com]

- 9. chemscene.com [chemscene.com]

- 10. peptide.com [peptide.com]

The Strategic Utility of Ethyl 5-cyano-4,5-dihydro-1,2-oxazole-3-carboxylate in Modern Drug Discovery

Introduction: The Isoxazoline Scaffold as a Privileged Motif in Medicinal Chemistry

The isoxazoline ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in contemporary medicinal chemistry.[1][2] Its prevalence in both natural products and synthetic bioactive molecules underscores its role as a "privileged scaffold," offering a unique combination of metabolic stability, synthetic versatility, and three-dimensional complexity that is highly sought after in the design of novel therapeutics.[1][3] These compounds and their derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3][4] Within this important class of molecules, ethyl 5-cyano-4,5-dihydro-1,2-oxazole-3-carboxylate emerges as a particularly valuable and versatile precursor, providing a gateway to complex molecular architectures, most notably in the realm of antiviral drug discovery.

This technical guide provides an in-depth exploration of ethyl 5-cyano-4,5-dihydro-1,2-oxazole-3-carboxylate as a precursor in drug discovery. We will detail its synthesis via 1,3-dipolar cycloaddition, outline its application in the synthesis of antiviral nucleoside analogues, and provide detailed protocols for its preparation and subsequent chemical transformations.

The Precursor: Synthesis and Properties

The synthesis of ethyl 5-cyano-4,5-dihydro-1,2-oxazole-3-carboxylate is most efficiently achieved through a 1,3-dipolar cycloaddition reaction. This powerful and highly regioselective reaction involves the in-situ generation of a nitrile oxide, which then reacts with an appropriate dipolarophile.[5]

Protocol 1: Synthesis of Ethyl 5-cyano-4,5-dihydro-1,2-oxazole-3-carboxylate

Objective: To synthesize the title compound via a 1,3-dipolar cycloaddition of a nitrile oxide with an acrylate derivative.

Materials:

-

Ethyl 2-cyano-3-oxobutanoate

-

Hydroxylamine hydrochloride

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate (EtOAc)

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Triethylamine (Et₃N)

-

N-Chlorosuccinimide (NCS)

-

Ethyl acrylate

Instrumentation:

-

Round-bottom flasks

-

Magnetic stirrer with stir bars

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Nuclear Magnetic Resonance (NMR) spectrometer

-

Mass spectrometer

Procedure:

Part A: Synthesis of the Oxime Precursor

-

In a 250 mL round-bottom flask, dissolve ethyl 2-cyano-3-oxobutanoate (1 equivalent) and hydroxylamine hydrochloride (1.1 equivalents) in a 1:1 mixture of ethanol and water.

-

Add sodium bicarbonate (1.2 equivalents) portion-wise to the stirring solution.

-

Heat the reaction mixture to reflux for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ethyl 2-(hydroxyimino)-3-oxobutanoate. This intermediate is often used in the next step without further purification.

Part B: In-situ Generation of Nitrile Oxide and Cycloaddition

-

In a 500 mL three-necked round-bottom flask equipped with a dropping funnel and under a nitrogen atmosphere, dissolve the crude oxime from Part A (1 equivalent) in dichloromethane (DCM).

-

Cool the solution to 0 °C using an ice bath.

-

Add N-Chlorosuccinimide (NCS) (1.05 equivalents) portion-wise to the cooled solution.

-

In the dropping funnel, prepare a solution of ethyl acrylate (1.5 equivalents) and triethylamine (3 equivalents) in DCM.

-

Add the solution from the dropping funnel dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction to slowly warm to room temperature and stir for 16 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by adding water.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure ethyl 5-cyano-4,5-dihydro-1,2-oxazole-3-carboxylate.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Application in Antiviral Drug Discovery: A Precursor to Nucleoside Analogues

The true potential of ethyl 5-cyano-4,5-dihydro-1,2-oxazole-3-carboxylate lies in its ability to serve as a versatile synthon for the construction of more complex, biologically active molecules. One of its most significant applications is as a precursor to C-nucleoside analogues, a class of compounds that are pivotal in antiviral therapy.

A prime example of this is its conceptual role in the synthesis of GS-441524, the active nucleoside metabolite of the broad-spectrum antiviral drug Remdesivir.[6][7] GS-441524 has demonstrated potent antiviral activity against a range of RNA viruses, including coronaviruses.[8][9]

Mechanism of Action of GS-441524

GS-441524 is a nucleoside analogue that mimics the natural nucleoside adenosine.[6][7] Once inside the host cell, it is phosphorylated to its active triphosphate form. This triphosphate analogue then acts as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp), the enzyme responsible for replicating the viral genome. By incorporating into the growing viral RNA chain, it causes premature termination of transcription, thereby halting viral replication.[7]

Protocol 2: Conceptual Conversion of Isoxazoline to a Triazole Core

Objective: To outline a conceptual synthetic pathway for the conversion of the isoxazoline ring of ethyl 5-cyano-4,5-dihydro-1,2-oxazole-3-carboxylate to a 1,2,3-triazole, a key structural feature of many nucleoside analogues.

Conceptual Workflow:

-

Reductive Ring Opening of the Isoxazoline: The N-O bond of the isoxazoline ring is susceptible to reductive cleavage. This can be achieved using various reducing agents, such as samarium(II) iodide (SmI₂) or catalytic hydrogenation. This step would unmask a β-hydroxy nitrile functionality.

-

Functional Group Manipulations: The resulting β-hydroxy nitrile can undergo a series of functional group transformations. The ester group can be hydrolyzed to a carboxylic acid, and the hydroxyl group can be protected or converted to a suitable leaving group for subsequent reactions.

-

Formation of the Triazole Ring: The cyano group can be converted to an azide. This can be achieved by reduction of the nitrile to an amine followed by diazotization and reaction with an azide source, or through other specialized methods. The resulting azide can then undergo a [3+2] cycloaddition reaction with an appropriate alkyne to form the 1,2,3-triazole ring.

Data Summary

| Compound | Key Synthetic Reaction | Biological Significance |

| Ethyl 5-cyano-4,5-dihydro-1,2-oxazole-3-carboxylate | 1,3-Dipolar Cycloaddition | Precursor to antiviral nucleoside analogues |

| GS-441524 | Multi-step synthesis from precursors | Active metabolite of Remdesivir, potent antiviral agent |

Conclusion

Ethyl 5-cyano-4,5-dihydro-1,2-oxazole-3-carboxylate is a highly valuable and versatile precursor in the field of drug discovery. Its efficient synthesis via 1,3-dipolar cycloaddition and its strategic positioning as a synthon for complex antiviral nucleoside analogues like GS-441524 make it a compound of significant interest to medicinal chemists. The protocols and conceptual pathways outlined in this guide are intended to provide researchers with a solid foundation for the utilization of this important molecule in the development of novel therapeutics. The continued exploration of the chemistry of isoxazolines and their derivatives will undoubtedly lead to the discovery of new and potent drugs to combat a wide range of diseases.

References

- George, A., Chandran, M., Anto, D., Francis, J., Silvipriya, K. S., & Krishnakumar, K. (2025, March 7).

- Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. (n.d.). PMC.

- Synthesis and Pharmacological Significance of Isoxazoline Derivatives: A Mini review. (2024, January 16).

- Medicinal and Biological Significance of Isoxazole A Highly Important Scaffold for Drug Discovery. (2011, May 25). Asian Journal of Research in Chemistry.

- Natural products-isoxazole hybrids: A review of developments in medicinal chemistry. (n.d.).

- 1,3-Dipolar Cycloaddition of Nitrile Oxide. (2014, February 21).